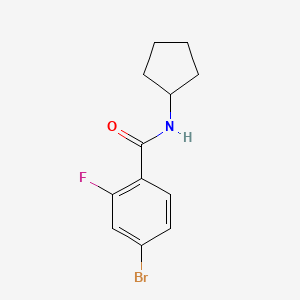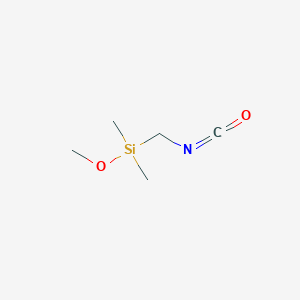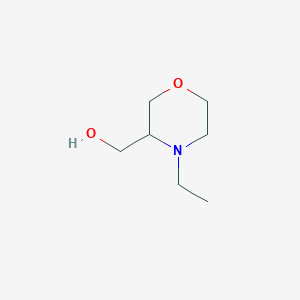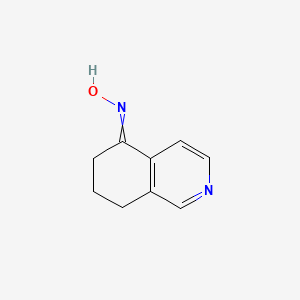
7,8-Dihydroisoquinolin-5(6H)-one oxime
Übersicht
Beschreibung
7,8-Dihydroisoquinolin-5(6H)-one oxime is a heterocyclic compound with the molecular formula C9H10N2O. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one oxime typically involves the reaction of 7,8-Dihydro-6H-isoquinolin-5-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydroisoquinolin-5(6H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroisoquinolin-5(6H)-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one oxime is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime group. This interaction can modulate biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Dihydro-6H-quinolin-5-one oxime
- 6,7-Dihydro-5H-isoquinolin-8-one
- 7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Uniqueness
7,8-Dihydroisoquinolin-5(6H)-one oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N-(7,8-dihydro-6H-isoquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,12H,1-3H2 |
InChI-Schlüssel |
ODZAZPZPVLNASI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CN=C2)C(=NO)C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
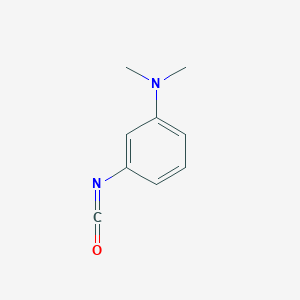
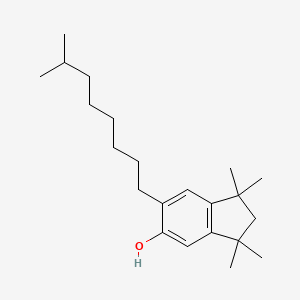
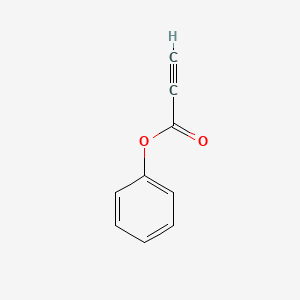
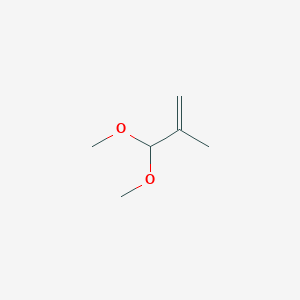
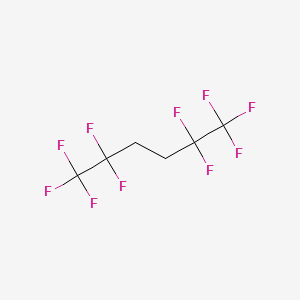
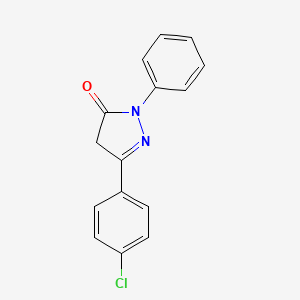
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
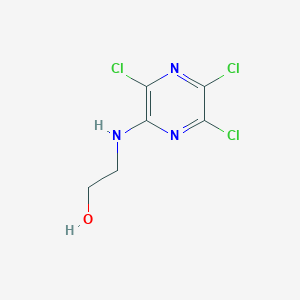
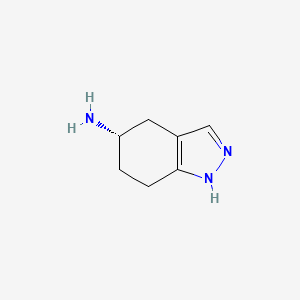
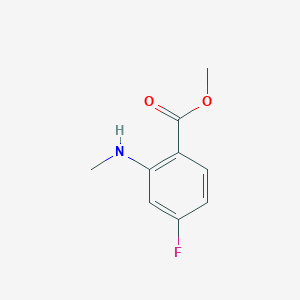
![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)
